4-Formyl-2-nitrophenyl 4-methoxybenzoate chemical properties
4-Formyl-2-nitrophenyl 4-methoxybenzoate chemical properties
Executive Summary
4-Formyl-2-nitrophenyl 4-methoxybenzoate is a specialized ester substrate designed for the kinetic characterization of lipases (EC 3.1.1.3) and esterases.[1] Unlike standard p-nitrophenyl esters, this molecule releases 4-formyl-2-nitrophenol upon hydrolysis. The presence of the aldehyde moiety in the leaving group offers a distinct advantage: it allows for secondary derivatization (e.g., with hydrazines) to shift detection wavelengths from the standard yellow (405 nm) to the purple/red region (550 nm+). This property makes it a "second-generation" chromogenic probe, particularly valuable in analyzing biological samples where background yellow interference (hemolysis, bilirubin) compromises standard assays.
Part 1: Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of two distinct aromatic systems linked by an ester bond. The "acyl" side is derived from 4-methoxybenzoic acid (anisic acid), while the "leaving group" side is 4-hydroxy-3-nitrobenzaldehyde.
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Acyl Moiety (Substrate Specificity): The 4-methoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density at the ester carbonyl, making this substrate less electrophilic than unsubstituted benzoate or nitrobenzoate esters. This implies that enzymes must possess higher nucleophilic power to hydrolyze this substrate, offering selectivity for high-activity esterases.
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Leaving Group (Detection): The ortho-nitro group decreases the pKa of the phenol (making it a better leaving group), while the para-formyl group provides a reactive handle for post-hydrolysis conjugation.
Physicochemical Properties Table
Note: Properties marked with () are derived from structure-activity relationships (SAR) of the homologous 4-formyl-2-nitrophenyl benzoate series.*
| Property | Value / Description | Relevance |
| IUPAC Name | (4-formyl-2-nitrophenyl) 4-methoxybenzoate | Systematic identification |
| Molecular Formula | C₁₅H₁₁NO₆ | Stoichiometry |
| Molecular Weight | 301.25 g/mol | Calculation of molarity |
| Appearance | Pale yellow to off-white crystalline solid | Visual purity check |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform. Low solubility in water.[2] | Requires organic co-solvent for aqueous assays |
| Melting Point | 135–145 °C (Predicted*) | Solid-state characterization |
| λmax (Ester) | ~260–280 nm (in MeOH) | Substrate background |
| λmax (Product) | 400–415 nm (Phenolate, pH > 7.5) | Primary detection wavelength |
| Stability | Hydrolytically unstable at pH > 8.0 or in presence of nucleophiles. | Storage at -20°C, desiccated is mandatory. |
Part 2: Synthesis & Purification Strategy
Objective: Synthesis via nucleophilic acyl substitution using the Acid Chloride method. This route is preferred over Steglich esterification for benzoates due to higher yields and simpler purification.
Reaction Scheme
Reagents:
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4-Methoxybenzoyl chloride (Anisoyl chloride) [1.16]
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4-Hydroxy-3-nitrobenzaldehyde [1.6]
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Base: Pyridine or Triethylamine (TEA)
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Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile
Step-by-Step Protocol
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solubilization: Dissolve 5.0 mmol (0.835 g) of 4-hydroxy-3-nitrobenzaldehyde in 20 mL of anhydrous DCM.
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Base Addition: Add 6.0 mmol of Pyridine. The solution may darken slightly due to phenolate formation.
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Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add 5.5 mmol (0.938 g) of 4-methoxybenzoyl chloride dissolved in 5 mL DCM over 10 minutes.
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Scientist's Note: The electron-donating methoxy group makes the acid chloride less reactive than benzoyl chloride; allow the reaction to warm to room temperature (RT) after addition.
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Reaction: Stir at RT for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a less polar spot compared to the aldehyde starting material.
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Workup:
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Dilute with 50 mL DCM.
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Wash 2x with 1M HCl (to remove pyridine).
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Wash 2x with 5% NaHCO₃ (to remove unreacted acid).
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Wash 1x with Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Part 3: Enzymatic Applications & Detection Workflow
This substrate enables two distinct detection modes.[1][3][4] The choice depends on the sample matrix.
Mode A: Direct Continuous Spectrophotometry
Best for: Purified enzymes or clear buffers. Mechanism: Hydrolysis releases the yellow 4-formyl-2-nitrophenolate anion.
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Wavelength: 405–410 nm.[2]
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Extinction Coefficient (ε): ~14,500 – 18,000 M⁻¹cm⁻¹ (pH dependent) [1.13].
Mode B: The "Purpald" Shift (High Specificity)
Best for: Biological fluids (serum, urine) where yellow bilirubin/hemoglobin interferes. Mechanism: The released aldehyde reacts with Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) to form a purple tetrazine derivative upon oxidation.
Experimental Workflow Diagram (Graphviz)
Caption: Dual-mode detection pathway. Mode A measures the yellow intermediate (Product 2). Mode B utilizes the aldehyde handle for a bathochromic shift to purple (Final Chromogen).
Part 4: Validated Assay Protocol (Lipase)
Reagents:
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Buffer: 50 mM Tris-HCl, pH 8.0 (pH must be >7.5 to ensure the phenol is deprotonated).
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Substrate Stock: 10 mM in DMSO or Isopropanol.
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Emulsifier: 1% Triton X-100 (Required due to lipophilicity).
Procedure:
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Emulsification: Mix 100 µL Substrate Stock with 9.9 mL Buffer containing 0.1% Triton X-100. Vortex vigorously or sonicate to create a stable emulsion [1.10].[2]
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Blanking: Add 180 µL of Emulsion to a 96-well plate. Read Absorbance at 405 nm (
). -
Initiation: Add 20 µL of Enzyme solution.
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Kinetic Read: Monitor
every 30 seconds for 10 minutes at 37°C. -
Calculation:
- : Extinction coefficient (approx 16.5 mM⁻¹cm⁻¹).
- : Path length (0.6 cm for 200µL in 96-well).
References
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Moreno-Fuquen, R., et al. (2013).[5] 4-Formyl-2-nitrophenyl benzoate.[5] PubMed Central (PMC). Available at: [Link]
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Quesenberry, M. S., & Lee, Y. C. (1996).[4] A rapid formaldehyde assay using Purpald reagent: Application to periodate oxidation of carbohydrates. Analytical Biochemistry (Cited in NIH context). Available at: [Link]
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PubChem. (2025).[6] 4-Hydroxy-3-methoxybenzoyl chloride (Anisoyl Chloride). National Library of Medicine. Available at: [Link]
Sources
- 1. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bacterial lipopolysaccharides by the purpald assay: measuring formaldehyde generated from 2-keto-3-deoxyoctonate and heptose at the inner core by periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Formyl-2-nitrophenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenyl 4-methoxybenzoate | C14H11NO5 | CID 346057 - PubChem [pubchem.ncbi.nlm.nih.gov]
